molecular formula C18H15N5O B11194952 (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11194952
M. Wt: 317.3 g/mol
InChI Key: SVTLOMCLPXMSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule that features a unique structure combining benzimidazole and pyrroloquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the formation of the hydrazone linkage, and finally the cyclization to form the pyrroloquinoline structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a therapeutic agent. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis.

    Acetylacetone: Another diketone with similar reactivity.

    Diketene: A reactive intermediate used in the synthesis of various compounds.

Uniqueness

What sets (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yldiazenyl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ol

InChI

InChI=1S/C18H15N5O/c24-17-15(12-7-3-5-11-6-4-10-23(17)16(11)12)21-22-18-19-13-8-1-2-9-14(13)20-18/h1-3,5,7-9,24H,4,6,10H2,(H,19,20)

InChI Key

SVTLOMCLPXMSLS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(N3C1)O)N=NC4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.